molecular formula C19H20ClN3O5 B1459178 4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid CAS No. 1427379-13-2

4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid

Cat. No. B1459178
M. Wt: 405.8 g/mol
InChI Key: ZCQMJNOKCWBKMN-UHFFFAOYSA-N
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Description

The compound “4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid” has a CAS Number of 1427379-13-2 and a molecular weight of 405.84 . It is a chemical compound with potential applications in scientific research.


Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-3-nitrobenzoic acid . The InChI Code is 1S/C19H20ClN3O5/c20-15-2-4-16(5-3-15)28-12-11-21-7-9-22(10-8-21)17-6-1-14(19(24)25)13-18(17)23(26)27/h1-6,13H,7-12H2,(H,24,25) .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a derivative related to the compound of interest, has been analyzed, revealing that the piperazine ring adopts a chair conformation. The dihedral angles between the piperazine ring and the benzene ring were measured, providing insights into the molecule's spatial configuration (Faizi, Ahmad, & Golenya, 2016).

Synthesis and Characterization

  • New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, potential dual antihypertensive agents, have been synthesized and characterized. The study focused on the synthesis of these compounds as free bases and their transformation into hydrochloride salts, analyzing the protonation states of nitrogen atoms in the piperazine ring (Marvanová et al., 2016).
  • A study synthesized seven novel benzimidazoles starting from 4-fluoro-3-nitrobenzoic acid and evaluated their antimycobacterial activity, showcasing the utility of the benzimidazole core and piperazine moiety in developing active compounds against M. tuberculosis strains (Yoon et al., 2013).

Biological Activity

  • Novel hybrid molecules derived from antiparasitic precursors have been synthesized and shown potent lethal activities against Entamoeba histolytica and Giardia intestinalis, highlighting the potential therapeutic applications of such compounds (Saadeh, Mosleh, & Mubarak, 2009).
  • Novel N,N'-substituted piperazines have been synthesized and characterized, with studies focusing on their potential in bioorthogonal labeling, indicating the versatility of the piperazine scaffold in various biochemical applications (Mamat, Pretze, Gott, & Köckerling, 2016).

properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5/c20-15-2-4-16(5-3-15)28-12-11-21-7-9-22(10-8-21)17-6-1-14(19(24)25)13-18(17)23(26)27/h1-6,13H,7-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQMJNOKCWBKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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